
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline, also known as MTETA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, pharmacology, and biochemistry.
Mécanisme D'action
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase, which is involved in the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the acidity of body fluids. Additionally, 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects:
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of certain inflammatory mediators such as interleukin-1β and tumor necrosis factor-α, indicating its potential as an anti-inflammatory agent. 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has also been shown to increase the levels of the neurotransmitter GABA in the brain, leading to its potential as an anticonvulsant and anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, its tetrazole ring makes it a promising candidate for the development of new drugs due to its inhibitory effect on carbonic anhydrase. However, one of the limitations of 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline. One potential direction is the development of new drugs based on its inhibitory effect on carbonic anhydrase. Another potential direction is the investigation of its potential as an anticonvulsant and anxiolytic agent. Additionally, further studies are needed to explore its potential as an anti-inflammatory agent and to investigate its potential toxicity.
Méthodes De Synthèse
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitroaniline with oxan-3-ylmethyl chloride, followed by the reduction of the resulting intermediate with palladium-carbon and hydrogen gas. The final product is obtained by reacting the intermediate with sodium azide and copper sulfate.
Applications De Recherche Scientifique
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has been extensively studied for its potential applications in the field of medicinal chemistry. Its tetrazole ring has been shown to have an inhibitory effect on the enzyme carbonic anhydrase, which is involved in various physiological processes such as respiration, acid-base balance, and ion transport. 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has also been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-11-4-5-13(7-14(11)19-10-16-17-18-19)15-8-12-3-2-6-20-9-12/h4-5,7,10,12,15H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEBVJLEXCWGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CCCOC2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

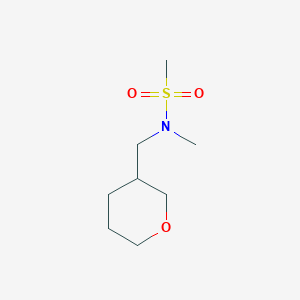
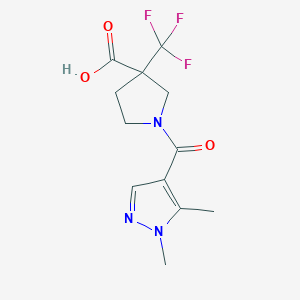
![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
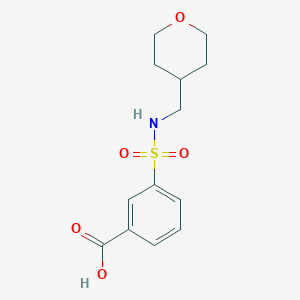
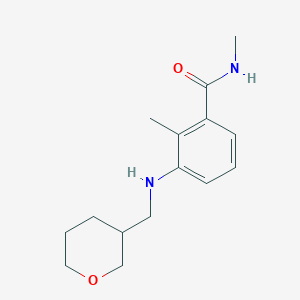
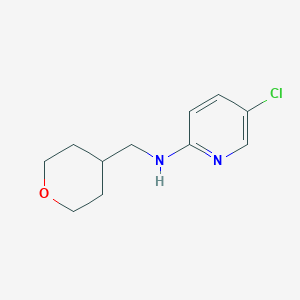
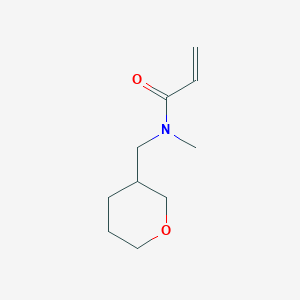
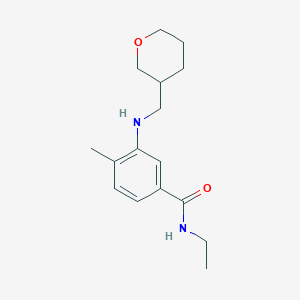

![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)

![2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577108.png)

![3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)